molecular formula C11H14O3 B2787031 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- CAS No. 91970-65-9

1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-

Cat. No.: B2787031
CAS No.: 91970-65-9
M. Wt: 194.23
InChI Key: IFKMHGYGQAFYBR-UHFFFAOYSA-N
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Description

1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)-, also known as 1-(3-hydroxy-4-methoxyphenyl)-1-butanone, is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of a butanone group attached to a phenyl ring substituted with hydroxy and methoxy groups. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- can be synthesized through several methods. One common approach involves the reaction of phenolic compounds with butanone under specific conditions. For instance, the reaction between 3-hydroxy-4-methoxyphenol and butanone in the presence of a catalyst can yield the desired product . The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- often involves large-scale chemical processes. These processes may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butanone, 1-(3-hydroxy-4-methoxyphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and the investigation of its potential biological activities .

Properties

IUPAC Name

1-(3-hydroxy-4-methoxyphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-4-9(12)8-5-6-11(14-2)10(13)7-8/h5-7,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKMHGYGQAFYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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